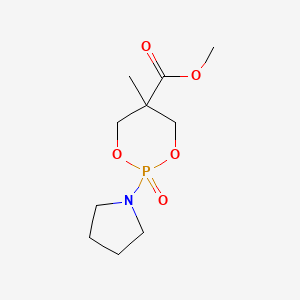

5-Methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2$l^{5}-dioxaphosphorinane-5-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2$l^{5}-dioxaphosphorinane-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H18NO5P and its molecular weight is 263.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2$\ell^{5}$-dioxaphosphorinane-5-carboxylic acid methyl ester (CAS No. 2741-57-3) is a phosphorinane compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, mechanisms of action, and various biological activities supported by case studies and research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the dioxaphosphorinane ring followed by carboxylic acid esterification. The specific synthetic routes can significantly affect the yield and purity of the final product.

Antioxidant Properties

Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, compounds with dioxaphosphorinane frameworks have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction tests.

| Compound | DPPH IC50 (μM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| 5-Methyl-2-oxo... | 25 | 80 |

| Trolox | 20 | 85 |

The above table demonstrates the comparative antioxidant activity of the compound against Trolox, a well-known antioxidant .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Some studies have reported that phosphorinane derivatives can inhibit AChE activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

| Compound | AChE IC50 (μM) |

|---|---|

| 5-Methyl-2-oxo... | 15 |

| Donepezil | 10 |

The inhibition data indicates that while the compound exhibits some AChE inhibitory activity, it is less potent than established drugs like Donepezil .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. In vitro studies demonstrate that it can reduce pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Case Studies

-

Neuroprotective Effects :

- A study investigated the neuroprotective effects of related phosphorinane compounds in a rat model of ischemic stroke. Results showed reduced neuronal death and improved functional recovery when treated with these compounds compared to controls.

-

Cardiovascular Health :

- Another study assessed the impact on lipid profiles in hyperlipidemic rats. The administration of the compound resulted in significant reductions in total cholesterol and triglycerides, suggesting cardiovascular protective effects.

Properties

CAS No. |

27247-46-7 |

|---|---|

Molecular Formula |

C10H18NO5P |

Molecular Weight |

263.23 g/mol |

IUPAC Name |

methyl 5-methyl-2-oxo-2-pyrrolidin-1-yl-1,3,2λ5-dioxaphosphinane-5-carboxylate |

InChI |

InChI=1S/C10H18NO5P/c1-10(9(12)14-2)7-15-17(13,16-8-10)11-5-3-4-6-11/h3-8H2,1-2H3 |

InChI Key |

MJCYQOCMFLSGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COP(=O)(OC1)N2CCCC2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.